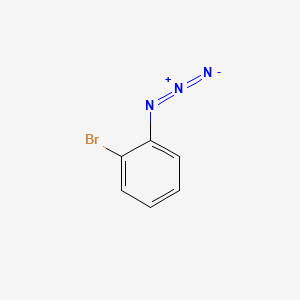

1-Azido-2-bromobenzene

Vue d'ensemble

Description

1-Azido-2-bromobenzene is an aromatic azide compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It is commonly used in organic synthesis, particularly in copper(I)-catalyzed azide-alkyne cycloaddition reactions and palladium-catalyzed cross-coupling reactions . This compound is known for its high reactivity and versatility in forming various derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Azido-2-bromobenzene is typically synthesized by reacting bromobenzene with sodium azide. The reaction is carried out in an aqueous ammonia solution under anhydrous conditions . The general reaction scheme is as follows:

C6H5Br+NaN3→C6H4BrN3+NaBr

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-Azido-2-bromobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.

Cycloaddition Reactions: It is commonly used in copper(I)-catalyzed azide-alkyne cycloaddition reactions to form triazoles.

Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling with arylboronic acids to form azido-bis-aryl derivatives.

Common Reagents and Conditions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition: Requires copper(I) catalysts and alkyne substrates.

Palladium-Catalyzed Cross-Coupling: Requires palladium catalysts and arylboronic acids.

Major Products

Triazoles: Formed from azide-alkyne cycloaddition reactions.

Azido-Bis-Aryl Derivatives: Formed from palladium-catalyzed cross-coupling reactions.

Applications De Recherche Scientifique

Synthetic Applications

1.1 Cross-Coupling Reactions

One of the primary applications of 1-azido-2-bromobenzene is in Suzuki–Miyaura cross-coupling reactions. This method allows for the formation of biaryl compounds, which are significant in pharmaceuticals and agrochemicals. For instance, a study demonstrated the successful coupling of this compound with arylboronic acids to yield azido-diaryl compounds with yields up to 88% . This reaction showcases the compound's utility in synthesizing complex aromatic systems.

Table 1: Yields from Suzuki–Miyaura Couplings

| Reaction Partner | Yield (%) |

|---|---|

| Arylboronic Acid A | 68 |

| 1H-Indole-5-Boronic Acid | 88 |

1.2 Synthesis of Indole Derivatives

The azide group in this compound can be transformed into various functional groups, facilitating the synthesis of indole derivatives. The thermal ring closure of azido-diaryl compounds has been used to create indole-annulated aromatic polycycles, which are biologically relevant structures .

Reaction with Phosphines

Another notable application is the reaction with phosphines, leading to aminophosphonium-substituted indazoles. The interaction between this compound and phosphines results in nitrogen evolution and the formation of cyclic products . This reaction pathway is significant for developing new materials with potential applications in optoelectronics and catalysis.

Table 2: Products from Phosphine Reactions

| Reactant | Product Type | Observations |

|---|---|---|

| Triphenylphosphine | Iminophosphorane | High nitrogen evolution observed |

| Various Phosphines | Aminophosphonium Derivatives | Formation of cyclic products |

Development of Functional Materials

3.1 Benzotriazoles Synthesis

This compound serves as a precursor for synthesizing benzotriazoles through a novel synthetic approach involving azide cyclization reactions. These benzotriazoles have applications in photochemistry and as ligands in coordination chemistry . The transformation process highlights the compound's role as a building block for functional materials.

3.2 Drug Development

The compound has been explored for its potential in drug development due to its ability to form diverse chemical entities through click chemistry. The azide group allows for straightforward conjugation with various biomolecules, making it an attractive candidate for creating targeted therapeutics .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Cross-Coupling Studies: Research demonstrated that using this compound in Pd-catalyzed reactions leads to high yields of desired products, emphasizing its efficiency as a coupling partner .

- Phosphine Reactions: Investigations into its reactivity with phosphines revealed pathways to new aminophosphonium compounds, which could have implications in organic electronics and catalysis .

Mécanisme D'action

The mechanism of action of 1-azido-2-bromobenzene primarily involves its reactivity as an azide compound. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and versatile structures. In cross-coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds with arylboronic acids, leading to the synthesis of complex organic molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Azido-4-bromobenzene: Similar in structure but with the azido group at the para position.

2-Azido-1-bromobenzene: Similar in structure but with the azido group at the ortho position.

Uniqueness

1-Azido-2-bromobenzene is unique due to its specific substitution pattern, which allows for selective reactions and the formation of distinct products. Its reactivity in both azide-alkyne cycloaddition and palladium-catalyzed cross-coupling reactions makes it a valuable compound in synthetic chemistry .

Activité Biologique

1-Azido-2-bromobenzene (C6H4BrN3) is an aromatic azide compound known for its significant role in various biochemical applications, particularly in the fields of organic chemistry and bioconjugation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound has a molecular weight of 198.02 g/mol and is characterized by its azide functional group, which contributes to its reactivity in chemical reactions. It is commonly utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry that allows for the efficient formation of triazole linkages.

Target of Action

The primary target for this compound is often through CuAAC and palladium-catalyzed cross-coupling reactions, which facilitate the formation of complex organic molecules and bioconjugates.

Mode of Action

In CuAAC reactions, the azide group reacts with terminal alkynes to form stable triazole compounds. This reaction is highly valued for its bioorthogonality, allowing it to occur in biological systems without interfering with native biochemical processes.

Biochemical Pathways

The compound's reactivity enables it to participate in various biochemical pathways, including labeling biomolecules for tracking within cellular environments. This is particularly useful in studying protein interactions and cellular dynamics.

Pharmacokinetics

The metabolism of this compound likely involves cytochrome P450 enzymes, which are crucial for the oxidation of organic compounds. The metabolic pathways can lead to the formation of reactive intermediates that may exhibit biological activity or toxicity depending on their concentration and exposure duration.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : It can modulate signaling pathways by interacting with proteins involved in these processes.

- Gene Expression : The compound may affect gene expression patterns through its interactions with transcription factors or other regulatory proteins.

- Metabolic Interactions : It can alter the activity of metabolic enzymes, impacting overall cellular metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Bioconjugation Studies : Research has demonstrated its efficacy in labeling proteins with fluorescent tags via click chemistry, enhancing visualization techniques in cellular studies.

- Toxicological Assessments : Animal model studies indicate that high doses of this compound can lead to toxic effects, emphasizing the need for careful dosage regulation in experimental applications.

- Synthesis Applications : The compound has been used as a building block for synthesizing various heterocycles and bioactive compounds, showcasing its versatility in medicinal chemistry .

Table of Biological Activities

Propriétés

IUPAC Name |

1-azido-2-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVQEONXPGQIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340017 | |

| Record name | o-Bromophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3302-39-4 | |

| Record name | o-Bromophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-2-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.